molecular formula C15H20IN3O B13181834 1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide

1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide

Cat. No.: B13181834
M. Wt: 385.24 g/mol
InChI Key: UPOUOIKTXRNLDI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group, a propan-2-yl group, and an iodide ion. Imidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods often utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This method allows for the rapid heating of reactants, leading to shorter reaction times and higher product purity .

Scientific Research Applications

1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological target and the context of its application .

Properties

Molecular Formula

C15H20IN3O

Molecular Weight

385.24 g/mol

IUPAC Name

N-benzyl-3-methyl-N-propan-2-ylimidazol-3-ium-1-carboxamide;iodide

InChI

InChI=1S/C15H20N3O.HI/c1-13(2)18(11-14-7-5-4-6-8-14)15(19)17-10-9-16(3)12-17;/h4-10,12-13H,11H2,1-3H3;1H/q+1;/p-1

InChI Key

UPOUOIKTXRNLDI-UHFFFAOYSA-M

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)N2C=C[N+](=C2)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.